5-Methoxypyrazine-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxypyrazine-2-sulfonamide is an organosulfur compound with the molecular formula C5H7N3O3S and a molecular weight of 189.19 g/mol . This compound belongs to the class of sulfonamides, which are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxypyrazine-2-sulfonamide can be achieved through the oxidative coupling of thiols and amines. This method involves the use of copper-catalyzed dual S–H/N–H activation, which allows for the efficient formation of sulfonamides from thiols and amines . The reaction typically takes place in a mixture of dimethyl sulfoxide (DMSO) and water, with copper iodide (CuI) as the catalyst and bipyridine (bpy) as the ligand, under air at temperatures between 70-80°C .
Industrial Production Methods
Industrial production of sulfonamides, including this compound, often involves the reaction of primary or secondary amines with sulfonyl chlorides in the presence of organic or inorganic bases . This method is widely used due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Methoxypyrazine-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to sulfinamides or sulfenamides.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfinamides and sulfenamides.
Substitution: Various sulfonamide derivatives.
Scientific Research Applications
5-Methoxypyrazine-2-sulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Methoxypyrazine-2-sulfonamide involves its interaction with bacterial enzymes. By inhibiting this enzyme, sulfonamides prevent the production of folic acid, which is essential for bacterial growth and replication .
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: Another sulfonamide with similar antibacterial properties.
Sulfamethoxazole: A widely used sulfonamide antibiotic.
Sulfadiazine: Known for its use in combination with pyrimethamine to treat toxoplasmosis.
Uniqueness
5-Methoxypyrazine-2-sulfonamide is unique due to its specific structure, which includes a methoxy group attached to the pyrazine ring. This structural feature may contribute to its distinct chemical reactivity and potential biological activities compared to other sulfonamides .
Properties
Molecular Formula |
C5H7N3O3S |
---|---|
Molecular Weight |
189.20 g/mol |
IUPAC Name |
5-methoxypyrazine-2-sulfonamide |
InChI |
InChI=1S/C5H7N3O3S/c1-11-4-2-8-5(3-7-4)12(6,9)10/h2-3H,1H3,(H2,6,9,10) |
InChI Key |
NTXVMVHUZGQMSW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(C=N1)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.